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Compound of Interest

Compound Name: 4-Hydroxymandelonitrile

Cat. No.: B080859 Get Quote

An In-Depth Technical Guide to 4-Hydroxymandelonitrile: Properties, Synthesis, and Analysis

Abstract
4-Hydroxymandelonitrile, a cyanohydrin compound, serves as a pivotal intermediate in both

synthetic organic chemistry and plant biochemistry. This guide provides a comprehensive

technical overview of its core physicochemical properties, including its molecular formula and

weight. We delve into its significant role in natural product biosynthesis, particularly as the

direct precursor to the cyanogenic glycoside dhurrin in sorghum. Furthermore, this document

outlines methodologies for its synthesis, with a focus on stereoselective enzymatic routes, and

details the analytical techniques essential for its characterization. Experimental protocols and

workflow visualizations are provided to offer researchers and drug development professionals a

practical and in-depth resource.

Core Physicochemical Properties
4-Hydroxymandelonitrile is a cyanohydrin derived from the formal addition of hydrogen

cyanide across the carbonyl group of 4-hydroxybenzaldehyde[1][2]. Its structure, featuring a

hydroxyl group, a nitrile group, and a phenolic ring, makes it a versatile chemical entity. The

core properties are summarized below.
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Property Value Source(s)

Molecular Formula C₈H₇NO₂ [1][2][3][4]

Average Molecular Weight 149.15 g/mol [1][2]

Monoisotopic Molecular

Weight
149.047678473 Da [3]

IUPAC Name
2-hydroxy-2-(4-

hydroxyphenyl)acetonitrile
[1][2]

Common Synonyms

p-hydroxymandelonitrile, para-

Hydroxymandelonitrile, α,4-

Dihydroxybenzeneacetonitrile

[2][3][4]

CAS Registry Number 13093-65-7 (for racemate) [1][2]

71807-09-5 (for (S)-

enantiomer)
[3]

Canonical SMILES C1=CC(=CC=C1C(C#N)O)O [1]

InChI Key

HOOOPXDSCKBLFG-

UHFFFAOYSA-N (for

racemate)

[1][2]

Biological Significance: The Dhurrin Biosynthesis
Pathway
In the plant kingdom, 4-hydroxymandelonitrile is a critical, albeit transient, intermediate in the

biosynthesis of cyanogenic glucosides, which function as defense compounds. Its most well-

documented role is in Sorghum bicolor (sorghum), where it is the immediate precursor to

dhurrin.[5][6][7]

The biosynthesis pathway begins with the amino acid L-tyrosine and is catalyzed by a highly

efficient enzyme complex (a metabolon) located on the cytosolic surface of the endoplasmic

reticulum.[5][7]
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CYP79A1: The cytochrome P450 enzyme CYP79A1 catalyzes the conversion of L-tyrosine

to Z-p-hydroxyphenylacetaldoxime. This is the rate-limiting step in the pathway.[5]

CYP71E1: A second cytochrome P450, CYP71E1, subsequently converts the Z-p-

hydroxyphenylacetaldoxime into 4-hydroxymandelonitrile.[5][8]

UGT85B1: Finally, the soluble UDP-glucosyltransferase UGT85B1 glycosylates 4-
hydroxymandelonitrile, attaching a glucose molecule to form the stable cyanogenic

glucoside, dhurrin, which is then stored in the vacuole.[5][8]

The channeling of intermediates within the metabolon prevents the release of the potentially

toxic 4-hydroxymandelonitrile.[7] Upon tissue damage, dhurrin is hydrolyzed back to 4-
hydroxymandelonitrile, which then rapidly decomposes to release toxic hydrogen cyanide

and p-hydroxybenzaldehyde, deterring herbivores.[7][8]
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Fig 1. Biosynthetic pathway of Dhurrin from L-Tyrosine.
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Synthesis and Production
Chemical Synthesis
The classical synthesis of racemic 4-hydroxymandelonitrile involves the reaction of 4-

hydroxybenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or an alkali

metal cyanide (e.g., KCN) under acidic conditions. This represents a standard cyanohydrin

reaction.

Enzymatic Synthesis for Stereocontrol
For applications requiring enantiopure forms, such as in the development of chiral

pharmaceuticals, enzymatic synthesis is the preferred method. Hydroxynitrile lyases (HNLs)

are highly stereoselective enzymes that catalyze the reversible formation of cyanohydrins.[9]

For example, the (R)-selective HNL from Prunus amygdalus (almond) can be used to

synthesize (R)-4-hydroxymandelonitrile with high enantiomeric excess from 4-

hydroxybenzaldehyde and HCN.[10]

This biotransformation is often conducted in a biphasic system (e.g., aqueous buffer and an

organic solvent like methyl tert-butyl ether) to overcome the poor aqueous solubility of the

aldehyde substrate and to shift the reaction equilibrium towards synthesis.[10]

Experimental Protocol: Enzymatic Synthesis of
(R)-4-Hydroxymandelonitrile
This protocol is adapted from methodologies described for HNL-catalyzed reactions.[10] It

outlines the synthesis in a biphasic stirred-tank reactor, a self-validating system where reaction

progress and enantiomeric excess are monitored analytically.

Objective: To synthesize (R)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde with high

enantiomeric excess using Prunus amygdalus hydroxynitrile lyase (PaHNL).

Materials:

4-hydroxybenzaldehyde

Potassium cyanide (KCN) or liquid HCN
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Citrate buffer (e.g., 0.1 M, pH 5.5)

Methyl tert-butyl ether (MTBE)

Prunus amygdalus hydroxynitrile lyase (PaHNL)

Stirred, temperature-controlled glass reactor

Analytical HPLC with a chiral column (e.g., Chiralcel OD-H)

Methodology:

Reactor Setup: Prepare a biphasic system in the reactor by combining the aqueous citrate

buffer (pH 5.5) and MTBE. A typical ratio might be 1:5 v/v aqueous to organic phase.

Equilibrate the system to the desired temperature (e.g., 20°C) with constant stirring.

Causality: The biphasic system allows the hydrophobic substrate (4-

hydroxybenzaldehyde) to be concentrated in the organic phase while the enzyme remains

in the aqueous phase. The pH of 5.5 is chosen to be optimal for PaHNL activity.

Substrate Addition: Dissolve the 4-hydroxybenzaldehyde in the MTBE phase to a defined

concentration (e.g., 200 mM).

Enzyme Introduction: Dissolve the lyophilized PaHNL powder in the aqueous buffer phase to

the required concentration (e.g., 25-30 g/L of the aqueous phase).[10]

Reaction Initiation: Start the reaction by carefully adding a stoichiometric amount of the

cyanide source (e.g., KCN dissolved in a small amount of buffer, or liquid HCN) to the stirred

biphasic system.

Reaction Monitoring: At regular intervals, withdraw small aliquots from the organic phase.

Analyze these samples by chiral HPLC to monitor the conversion of the starting material and

determine the enantiomeric excess (% ee) of the 4-hydroxymandelonitrile product.

Reaction Termination and Product Isolation: Once the reaction has reached the desired

conversion (e.g., >90%), stop the stirring and separate the organic and aqueous phases.

The product, (R)-4-hydroxymandelonitrile, is primarily located in the organic phase and
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can be isolated by solvent evaporation. Further purification can be achieved via silica gel

chromatography if necessary.
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Fig 2. Experimental workflow for enzymatic synthesis and analysis.

Analytical Characterization
Accurate structural elucidation and purity assessment are critical. A combination of

spectroscopic techniques is employed for the definitive characterization of 4-
hydroxymandelonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which

typically appear as an AA'BB' system (two doublets) due to the para-substitution. A key

signal is the methine proton (-CH(OH)CN), appearing as a singlet downfield. The two

hydroxyl protons (phenolic and alcoholic) will appear as broad singlets whose chemical

shifts are dependent on solvent and concentration.[11]

¹³C NMR: The spectrum will show signals for the four distinct aromatic carbons, the nitrile

carbon (~118-120 ppm), and the hydroxyl-bearing methine carbon (~60-70 ppm).[11]

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key

absorption bands include a broad peak for the O-H stretches (~3400-3200 cm⁻¹), a sharp,

medium-intensity peak for the C≡N stretch (~2250 cm⁻¹), and characteristic peaks for the

aromatic ring.[12]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electron

ionization (EI-MS), the molecular ion peak (M⁺) at m/z 149 would be expected, along with

characteristic fragmentation patterns, such as the loss of HCN (m/z 122) or the formyl group.

[2][11]

Potential Biological Activities and Applications
Beyond its role as a synthetic intermediate, 4-hydroxymandelonitrile has been investigated

for its own biological properties. Studies have indicated that it possesses free-radical

scavenging activity, suggesting potential as an antioxidant.[1] Additionally, it has demonstrated

moderate antibacterial activity against certain bacterial species.[1] Its primary value in drug

development, however, remains as a chiral precursor for more complex molecules.

References
Human Metabolome Database. (2013, May 17). Showing metabocard for (S)-4-
Hydroxymandelonitrile (HMDB0060318).
van den Broek, L. A., van der Wielen, L. A., & Luyben, K. C. (2002). Development of (R)-4-
hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor.
Biotechnology and Bioengineering, 80(1), 53-65.
J-GLOBAL. 4-Hydroxymandelonitrile | Chemical Substance Information.
PubChem. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768.
J-GLOBAL. (S)-4-Hydroxymandelonitrile | Chemical Substance Information.
PubChem. Dhurrin | C14H17NO7 | CID 161355.
Ren, G., et al. (2022). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and
Challenges for Animal Production. International Journal of Molecular Sciences, 23(16), 9133.
MacFarlane, I. J., Lees, E. M., & Conn, E. E. (1975). The in vitro biosynthesis of dhurrin, the
cyanogenic glycoside of Sorghum bicolor. Journal of Biological Chemistry, 250(12), 4708-
4713.
MDPI. (2022, August 17). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function
and Challenges for Animal Production.
Nielsen, K. A., et al. (2018). Regulation of dhurrin pathway gene expression during Sorghum
bicolor development. Plant Direct, 2(11), e00093.
University of Wisconsin-Madison, Department of Chemistry. Chapter 13 Spectroscopy NMR,
IR, MS, UV-Vis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/alpha_4-Dihydroxybenzeneacetonitrile
https://pdf.benchchem.com/110/R_Mandelonitrile_A_Comprehensive_Spectroscopic_Guide.pdf
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.smolecule.com/products/s595365
https://www.smolecule.com/products/s595365
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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